molecular formula C10H12OS B1358220 5-Cyclopentylthiophene-2-carbaldehyde CAS No. 959236-99-8

5-Cyclopentylthiophene-2-carbaldehyde

Cat. No.: B1358220
CAS No.: 959236-99-8
M. Wt: 180.27 g/mol
InChI Key: MKNMAERGHGGRSK-UHFFFAOYSA-N
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Description

5-Cyclopentylthiophene-2-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives. It is characterized by a cyclopentyl group attached to the thiophene ring, with an aldehyde functional group at the 2-position. This compound has a molecular formula of C10H12OS and a molecular weight of 180.3 g/mol . It is typically used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylthiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve the use of robust and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Formation of 5-Cyclopentylthiophene-2-carboxylic acid.

    Reduction: Formation of 5-Cyclopentylthiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopentylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentylthiophene-2-carbaldehyde largely depends on its chemical interactions with other molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary, but typically involve interactions with sulfur-containing compounds and aldehyde-reactive sites .

Comparison with Similar Compounds

  • 5-Cyclohexylthiophene-2-carbaldehyde
  • 5-Cyano-2-thiophene carbaldehyde
  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Comparison: 5-Cyclopentylthiophene-2-carbaldehyde is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

5-cyclopentylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNMAERGHGGRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622667
Record name 5-Cyclopentylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-99-8
Record name 5-Cyclopentylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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